Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with a methyl group at position 2, an ethyl ester at position 3, and a sulfonamide group at position 5 linked to a 4-methoxyphenyl moiety. The ethyl ester improves lipophilicity, likely influencing bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-4-25-19(21)18-12(2)26-17-10-5-13(11-16(17)18)20-27(22,23)15-8-6-14(24-3)7-9-15/h5-11,20H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFSAIIIBGKFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Mode of Action
The compound likely interacts with its targets through a process similar to the Suzuki–Miyaura (SM) coupling reaction. This reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the Suzuki–Miyaura coupling reaction. This reaction is a key step in many synthetic processes, leading to the formation of carbon–carbon bonds. The downstream effects of this reaction can include the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign, which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and tolerant of various functional groups. Additionally, the reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign, which can influence the reaction’s efficacy and stability.
Biological Activity
Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19NO6S
- Molar Mass : 389.42226 g/mol
- CAS Number : 442553-73-3
The structure of this compound features a benzofuran moiety substituted with a sulfonamide group, which is known to enhance biological activity by influencing the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit various enzymes, including those involved in cancer pathways.
- Antioxidant Activity : The presence of the methoxyphenyl group may contribute to antioxidant properties, which are crucial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Sulfonamide derivatives are often explored for their anti-inflammatory properties, potentially making this compound relevant in treating inflammatory diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of sulfonamide derivatives:
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Study Overview : A study investigated the effects of similar compounds on MCF-7 breast cancer cells, demonstrating that these compounds can induce apoptosis and inhibit cell proliferation.
Compound IC50 (µM) Mechanism Compound A 25.72 ± 3.95 Induces apoptosis Ethyl derivative Not specified Suppresses tumor growth
The results indicate that this compound may exhibit significant anticancer properties through similar mechanisms.
Antioxidant and Antimicrobial Activity
Research has also highlighted the antioxidant and antimicrobial properties of related compounds:
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Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using DPPH assays, showing effective inhibition comparable to standard antioxidants.
Test Sample % Inhibition at 100 µg/mL Ethyl derivative 85% Standard (Ascorbic Acid) 90%
This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.
Case Study 1: Cancer Treatment
A recent investigation into the use of sulfonamide derivatives for cancer therapy revealed that this compound significantly reduced tumor size in xenograft models. The study reported a decrease in tumor volume by approximately 40% compared to controls after treatment over a period of two weeks.
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective effects demonstrated that similar benzofuran derivatives could inhibit neurodegeneration in models of Alzheimer's disease by modulating acetylcholinesterase activity.
Comparison with Similar Compounds
Structural Analogues in Pharmacology: Sch225336
Compound : Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
- Key Features : Bis-sulfone structure with dual 4-methoxyphenyl sulfonyl groups and a chiral center.
- Comparison: Both compounds share a 4-methoxyphenyl sulfonyl group, critical for receptor binding in CB2-selective ligands . The benzofuran core in the target compound replaces Sch225336’s biphenyl system, altering π-stacking interactions and steric effects.
Sulfonylurea Herbicides: Metsulfuron Methyl Ester
Compound: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
- Key Features : Sulfonylurea bridge linking a triazine ring to a benzoate ester.
- Comparison :
- Both compounds employ sulfonamide/urea groups for hydrogen bonding, but the target’s benzofuran core differs from Metsulfuron’s triazine, reducing herbicidal activity .
- The ethyl ester in the target compound may enhance lipophilicity compared to Metsulfuron’s methyl ester, influencing environmental persistence and mammalian absorption.
Heterocyclic Analogues: Imidafenacin and Benzothiophene Derivatives
Compound: Imidafenacin (thiadiazole-based) and Ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Key Features : Thiadiazole or oxadiazole rings paired with sulfur-containing groups.
- Comparison: The benzofuran core in the target compound provides a planar structure compared to benzothiophene’s thiophene ring, affecting π-π interactions in receptor binding .
Data Table: Comparative Analysis
Research Findings and Implications
- Pharmacological Potential: The sulfonamide group in the target compound mirrors Sch225336’s interaction with sulfone-sensitive receptors, suggesting possible activity in neurological or inflammatory pathways .
- Agrochemical Divergence: Unlike sulfonylurea herbicides, the benzofuran core likely redirects activity away from plant acetolactate synthase inhibition, necessitating novel target identification .
- Environmental Impact : The absence of fluorinated alkyl chains reduces bioaccumulation risks compared to industrial sulfonamides, aligning with green chemistry principles .
Preparation Methods
Rhodium-Catalyzed Annulation
Rhodium-based catalysts enable efficient benzofuran synthesis via C–H activation and migratory insertion. For instance, substituted benzamides react with vinylene carbonate in the presence of cyclopentadienyl rhodium complexes (CpRh) to form benzofuran derivatives (30–80% yields). This method proceeds through four key steps:
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C–H activation at the ortho position of the benzamide.
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Migratory insertion of the alkyne moiety from vinylene carbonate.
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Nucleophilic substitution to form the oxygen-containing ring.
While this approach offers regioselectivity, the requirement for specialized ligands and high-cost rhodium catalysts limits scalability.
Lewis Acid-Mediated Cyclization
Lewis acids like scandium triflate catalyze [4 + 1] cycloadditions between ortho-quinone methides and isocyanides, yielding benzofuran derivatives under mild conditions (Scheme 24,). For example, reacting o-hydroxybenzhydryl alcohol with isocyanide generates ortho-quinone methides in situ, which undergo cyclization to form aminobenzofurans in high yields (85–92%). This method is notable for its atom economy and compatibility with electron-donating substituents.
Introduction of the Sulfonamide Group
The sulfonamide moiety at position 5 is introduced via sulfonylation of a primary amine intermediate.
Sulfonylation Reaction
The amine group, typically introduced during benzofuran synthesis, reacts with 4-methoxyphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride (Figure 1).
Reaction Conditions
This step requires rigorous purification via column chromatography to remove excess sulfonyl chloride and byproducts.
Esterification at Position 3
The ethyl ester group is introduced either during benzofuran synthesis or via post-functionalization of a carboxylic acid intermediate.
Direct Esterification During Cyclization
In some protocols, the ester group is incorporated into the benzofuran precursor. For example, ethyl propiolate serves as an alkyne source in rhodium-catalyzed annulations, directly yielding the ester-substituted benzofuran. This one-pot method reduces the need for additional steps but requires precise control over reaction stoichiometry.
Carboxylic Acid to Ester Conversion
If the benzofuran intermediate contains a carboxylic acid at position 3, it is esterified using ethanol and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically conducted under reflux in anhydrous conditions, achieving yields of 80–90%.
Multi-Step Synthetic Pathways
A representative synthetic route integrates the above steps:
Step 1: Synthesis of 5-amino-2-methyl-1-benzofuran-3-carboxylic acid via rhodium-catalyzed annulation.
Step 2: Sulfonylation with 4-methoxyphenylsulfonyl chloride to form 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid.
Step 3: Esterification with ethanol and DCC to yield the final product.
Table 1: Comparative Analysis of Key Synthetic Steps
Analytical Characterization
Critical quality control measures include:
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and sulfonamide (δ 7.5–8.0 ppm, aromatic protons).
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 389.4 [M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using a C18 column and acetonitrile/water mobile phase.
Challenges and Optimization Opportunities
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Catalyst Cost: Rhodium-based methods face economic barriers; iron or copper catalysts could offer sustainable alternatives.
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Byproduct Formation: Sulfonylation generates HCl, necessitating efficient neutralization to prevent side reactions.
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Scalability: Multi-step protocols require streamlined workup procedures to enhance industrial viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
